molecular formula C10H8O3 B11722052 5-Methoxy-1H-indene-1,3(2H)-dione

5-Methoxy-1H-indene-1,3(2H)-dione

Cat. No.: B11722052
M. Wt: 176.17 g/mol
InChI Key: YDJINRJGKCFMAZ-UHFFFAOYSA-N
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Description

5-Methoxy-1H-indene-1,3(2H)-dione is an organic compound with a unique structure that includes an indene core substituted with a methoxy group at the 5-position and two keto groups at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1H-indene-1,3(2H)-dione typically involves the following steps:

    Starting Material: The synthesis often begins with 5-methoxyindene.

    Oxidation: The indene core is oxidized to introduce the keto groups at the 1 and 3 positions. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex structures.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in diols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or further oxidized ketones.

    Reduction: Formation of diols or alcohols.

    Substitution: Formation of substituted indene derivatives with various functional groups.

Scientific Research Applications

5-Methoxy-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The compound’s keto groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The methoxy group may also influence the compound’s solubility and membrane permeability, impacting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindene: Lacks the keto groups present in 5-Methoxy-1H-indene-1,3(2H)-dione.

    1H-Indene-1,3(2H)-dione: Lacks the methoxy group at the 5-position.

    5-Hydroxy-1H-indene-1,3(2H)-dione: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

This compound is unique due to the presence of both the methoxy group and the keto groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

5-Methoxy-1H-indene-1,3(2H)-dione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is characterized by its indene core with a methoxy group attached. The synthesis typically involves multi-step organic reactions, which can include various starting materials and conditions tailored to optimize yield and purity.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound and its derivatives. The compound has shown promising results in inhibiting the growth of various cancer cell lines:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung adenocarcinoma), HeLa (cervical cancer), and MCF-7 (breast cancer). For instance, in a study assessing isoindole derivatives, compounds similar to this compound exhibited IC50 values ranging from 114.25 μM to 148.59 μM against A549 and HeLa cells, indicating effective inhibition of cell viability .
  • In Vivo Studies : The potential of this compound as an anticancer agent was further supported by in vivo experiments using xenograft models. Mice treated with certain derivatives exhibited reduced tumor sizes and improved survival rates compared to control groups .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Tyrosine Kinase Inhibition : Some studies have indicated that derivatives of this compound may act as tyrosine kinase inhibitors, which are crucial in the signaling pathways that regulate cell proliferation and survival .
  • Induction of Apoptosis : The compound may also induce apoptosis in cancer cells through various pathways, enhancing its efficacy as an anticancer agent.

Study 1: Evaluation of Anticancer Activity

A recent study evaluated the anticancer effects of a series of isoindole derivatives related to this compound. The study utilized both in vitro assays (MTT assay) and in vivo xenograft models. The results highlighted significant cytotoxicity against A549 cells with IC50 values indicating strong inhibitory effects on tumor growth .

Cell LineCompoundIC50 (μM)
A549Compound 4116.26
HeLaCompound 3140.60

Study 2: Comparative Analysis with Reference Drugs

In another investigation comparing the efficacy of various compounds including this compound derivatives against MCF-7 cells, it was found that some derivatives exhibited higher cytotoxicity than the reference drug Tamoxifen. This suggests that these compounds could serve as potential alternatives or adjuncts in breast cancer treatment .

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

5-methoxyindene-1,3-dione

InChI

InChI=1S/C10H8O3/c1-13-6-2-3-7-8(4-6)10(12)5-9(7)11/h2-4H,5H2,1H3

InChI Key

YDJINRJGKCFMAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CC2=O

Origin of Product

United States

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